1,3-Dioleoyl-2-palmitoylglycerol
Overview
Description
1,3-Dioleoyl-2-palmitoylglycerol is a structured triglyceride that is commonly found in human milk fat. It is composed of two oleic acid molecules and one palmitic acid molecule esterified to a glycerol backbone. This compound is particularly significant in infant nutrition due to its unique fatty acid composition and distribution, which play a crucial role in proper infant growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioleoyl-2-palmitoylglycerol can be synthesized through a chemoenzymatic method. The process involves three main steps:
Transvinylation: Vinyl oleate is synthesized by transvinylation between vinyl acetate and oleic acid.
Glycerol Reaction: Vinyl oleate is reacted with glycerol at 35°C for 8 hours using 10% (w/v) Novozym 435 to synthesize 1,3-diolein.
Final Synthesis: Purified 1,3-diolein is then reacted with palmitic acid to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves enzymatic interesterification of natural fats and oils. For example, tripalmitin and oleic acid can be interesterified in isooctane using lipase as a catalyst. The reaction reaches equilibrium after 12 hours, and the product is purified through fractional crystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioleoyl-2-palmitoylglycerol undergoes various chemical reactions, including:
Oxidation: The oleic acid moieties can be oxidized to form hydroperoxides.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Interesterification: The compound can undergo interesterification with other fatty acids to form different triglycerides.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or peroxides under controlled conditions.
Hydrolysis: Can be catalyzed by acids, bases, or enzymes such as lipases.
Interesterification: Often catalyzed by lipases in the presence of solvents like isooctane
Major Products Formed
Oxidation: Hydroperoxides and secondary oxidation products.
Hydrolysis: Free fatty acids (oleic and palmitic acids) and glycerol.
Interesterification: Various structured triglycerides depending on the fatty acids used
Scientific Research Applications
1,3-Dioleoyl-2-palmitoylglycerol has numerous applications in scientific research:
Infant Nutrition: Used as a human milk fat substitute in infant formulas due to its similarity to human milk fat.
Medical Research: Studied for its protective effects against inflammatory bowel disease by modulating gut microbiota and maintaining intestinal epithelial barrier integrity.
Analytical Chemistry: Used as a standard in mass spectrometry and chromatography for analyzing triglyceride compositions.
Mechanism of Action
1,3-Dioleoyl-2-palmitoylglycerol exerts its effects through several mechanisms:
Intestinal Absorption: The palmitic acid at the sn-2 position is better absorbed, forming micelles with bile acids, which enhances energy provision and mineral absorption in infants.
Anti-inflammatory Effects: Reduces inflammation by suppressing the TLR4-MyD88-NF-κB signaling pathway and improving intestinal barrier function.
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-3-palmitoylglycerol: Similar structure but with different positional distribution of fatty acids.
1,3-Dipalmitoyl-2-oleoylglycerol: Contains two palmitic acids and one oleic acid.
1,3-Dioleoyl-2-stearoylglycerol: Contains stearic acid instead of palmitic acid
Uniqueness
1,3-Dioleoyl-2-palmitoylglycerol is unique due to its specific fatty acid distribution, which mimics human milk fat. This unique structure enhances its absorption and utilization in the human body, making it particularly beneficial for infant nutrition .
Properties
CAS No. |
14960-35-1 |
---|---|
Molecular Formula |
C55H102O6 |
Molecular Weight |
859.4 g/mol |
IUPAC Name |
[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25+,28-26+ |
InChI Key |
PPTGNVIVNZLPPS-NBHCHVEOSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
melting_point |
18.5-19°C |
physical_description |
Liquid |
Synonyms |
1,3-dioleoyl-2-palmitoylglycerol 1,3-dioleoylpalmitoylglycerol 1,3-DO-2PG 1-palmitoyl-2,3-dioleoylglycerol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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